1-(2-Chlorobenzoyl)indolin-2-one
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Overview
Description
1-(2-Chlorobenzoyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a chlorobenzoyl group attached to the indolin-2-one core. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(2-Chlorobenzoyl)indolin-2-one typically involves the reaction of indolin-2-one with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-(2-Chlorobenzoyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzoyl)indolin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of topoisomerase IV, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of DNA replication and ultimately bacterial cell death . Additionally, the compound can undergo reductive bioactivation, leading to the formation of reactive species that cause cellular damage .
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)indolin-2-one can be compared with other indolin-2-one derivatives such as:
1-Benzyl-1H-1,2,3-triazole derivatives: These compounds have been studied for their acetylcholine esterase inhibitory activity and potential use in treating Alzheimer’s disease.
Indole derivatives: These compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit topoisomerase IV, which is not commonly observed in other indolin-2-one derivatives .
Properties
Molecular Formula |
C15H10ClNO2 |
---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
1-(2-chlorobenzoyl)-3H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO2/c16-12-7-3-2-6-11(12)15(19)17-13-8-4-1-5-10(13)9-14(17)18/h1-8H,9H2 |
InChI Key |
MXCQFBHMTARUER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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